molecular formula C16H12O6 B2365630 (Z)-2-((2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid CAS No. 864752-80-7

(Z)-2-((2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid

Cat. No. B2365630
CAS RN: 864752-80-7
M. Wt: 300.266
InChI Key: FIVNRIAUHSJYBC-AUWJEWJLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-((2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid is a useful research compound. Its molecular formula is C16H12O6 and its molecular weight is 300.266. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-((2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-((2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Coordination Polymers and Structural Diversity

Studies on mixed-ligand coordination complexes highlight the synthesis and structural characterization of compounds with diverse topological structures, such as polyrotaxane and polycatenane motifs. These compounds exhibit interesting luminescent properties and illustrate the influence of various ligands on topological structural diversity, which is crucial for designing materials with specific functions, including catalysis, gas storage, and separation technologies (Lan et al., 2008).

Isomerization Mechanisms

Research on the mechanisms of acid-catalyzed Z/E isomerization of imines provides insights into the reactivity and stability of compounds under different conditions. Such studies are fundamental for understanding chemical reactions that are critical in the synthesis of various organic compounds, potentially including (Z)-2-((2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid (Johnson et al., 2001).

Photostability and Photodegradation

The study of photostability, photo-isomerization, and photo-degradation of hydroxyoxime extractants of metals provides important information on the behavior of compounds when exposed to UV light. This research has implications for the stability of compounds used in photoreactive applications, such as photodynamic therapy and solar energy conversion (Krzyżanowska & Olszanowski, 1994).

Germination Inhibitory Constituents

Research identifying germination inhibitory constituents from Erigeron annuus, including compounds structurally similar to (Z)-2-((2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid, underscores the potential agricultural applications of such compounds in controlling weed germination and growth (Oh et al., 2002).

properties

IUPAC Name

2-[[(2Z)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O6/c1-9-2-3-11(21-9)7-14-16(19)12-5-4-10(6-13(12)22-14)20-8-15(17)18/h2-7H,8H2,1H3,(H,17,18)/b14-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIVNRIAUHSJYBC-AUWJEWJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-((2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid

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